![molecular formula C15H21NO B1465108 {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol CAS No. 1311997-24-6](/img/structure/B1465108.png)
{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol
Overview
Description
“{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol” would be a derivative of this basic structure.Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Low-Density Lipoprotein Receptor Upregulation : A practical synthesis method for a compound structurally related to "{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol" was developed, showing potential in upregulating low-density lipoprotein receptors. This could have implications in managing cholesterol levels and cardiovascular diseases (Ito et al., 2002).
Antibacterial and Antifungal Applications : A study on microwave-assisted synthesis of some pyrazole derivatives, which include a structure similar to the compound , demonstrated their antibacterial and antifungal activities. This suggests potential uses in combating microbial infections (Swarnkar et al., 2014).
Crystal Structure Investigations : Multiple studies have focused on the synthesis and crystal structure analysis of compounds closely related to "{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol". These studies contribute to our understanding of the molecular configuration and potential reactivity of such compounds (Girish et al., 2008), (Benakaprasad et al., 2007).
Oxidative Cyclization in Organic Synthesis : The compound's derivatives have been used as catalysts for oxidative cyclization of alkenols, demonstrating their utility in organic synthesis and potential applications in pharmaceuticals (Dönges et al., 2014).
Antileukemic Activity : A study on the synthesis of novel derivatives of "{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol" showed antiproliferative activity against human leukemia cells, indicating potential therapeutic applications in oncology (Vinaya et al., 2011).
Antimicrobial Activity : Some derivatives of the compound have been synthesized and found to possess significant antimicrobial activity, suggesting potential uses in treating infections (Kumar et al., 2012).
Thermal and Optical Studies : The compound and its derivatives have been subject to thermal and optical studies, contributing to a deeper understanding of their physical properties and potential applications in materials science (Karthik et al., 2021).
Future Directions
Piperidine and its derivatives continue to play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol”, remains an important task of modern organic chemistry .
properties
IUPAC Name |
[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-13-15-8-11-16(12-9-15)10-4-7-14-5-2-1-3-6-14/h1-7,15,17H,8-13H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSDANWQSBFWDS-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CO)C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



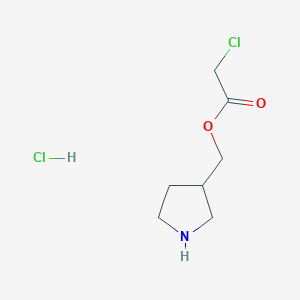
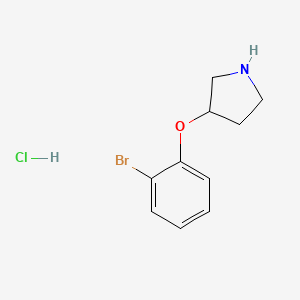
![4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1465028.png)
![Methyl 2-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1465029.png)
![6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1465030.png)
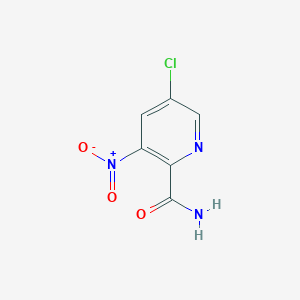
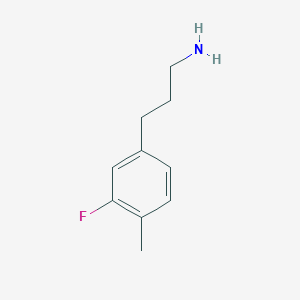
![8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1465036.png)
![N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide](/img/structure/B1465037.png)
![3-[2-(Tert-butyl)-4-methylphenoxy]azetidine](/img/structure/B1465038.png)
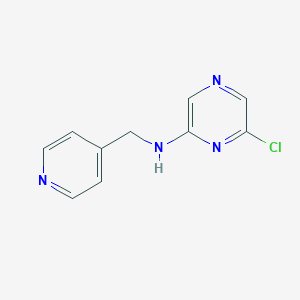
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1465046.png)
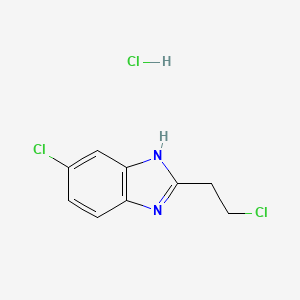
![4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465048.png)